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molecular formula C6H6F5NS B1273056 4-Aminophenylsulfur Pentafluoride CAS No. 2993-24-0

4-Aminophenylsulfur Pentafluoride

Cat. No. B1273056
M. Wt: 219.18 g/mol
InChI Key: MZGZUHNSMNNSRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07381841B2

Procedure details

5.0 g of 4-pentafluorosulfanylaniline were dissolved in 20 ml of acetic acid and, at 0° C., a saturated aqueous HBr solution was added. Then at 0° C., a solution of 1.9 of NaNO2 in 5 ml of water was slowly added dropwise over the course of 5 minutes. The reaction mixture was stirred at 0° C. for 10 minutes and then added in portions to a suspension of 6.5 g of CuBr in 20 ml of a half-saturated aqueous HBr solution at 0° C. Nitrogen is liberated during this. The mixture was stirred at 0° C. for 30 minutes and then at RT for 1 h. It was subsequently extracted 3 times with 100 ml of HEP each time, and then the HEP was washed twice with 50 ml of a saturated aqueous Na2CO3 solution each time. The residue after drying over MgSO4 and removal of the solvent in vacuo was chromatographed on silica gel with HEP. 1.8 g of a colorless oil were obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
[Compound]
Name
CuBr
Quantity
6.5 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][S:2]([F:13])([F:12])([F:11])([F:10])[C:3]1[CH:9]=[CH:8][C:6](N)=[CH:5][CH:4]=1.N([O-])=O.[Na+].[BrH:18]>C(O)(=O)C.O>[Br:18][C:6]1[CH:8]=[CH:9][C:3]([S:2]([F:13])([F:12])([F:11])([F:10])[F:1])=[CH:4][CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FS(C1=CC=C(N)C=C1)(F)(F)(F)F
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Three
Name
CuBr
Quantity
6.5 g
Type
reactant
Smiles
Name
Quantity
20 mL
Type
reactant
Smiles
Br
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at 0° C. for 30 minutes
Duration
30 min
WAIT
Type
WAIT
Details
at RT for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
It was subsequently extracted 3 times with 100 ml of HEP each time
WASH
Type
WASH
Details
the HEP was washed twice with 50 ml of a saturated aqueous Na2CO3 solution each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The residue after drying over MgSO4 and removal of the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
was chromatographed on silica gel with HEP

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC1=CC=C(C=C1)S(F)(F)(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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